molecular formula C25H20N4OS B11189871 [2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl](phenyl)methanone

[2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl](phenyl)methanone

Cat. No.: B11189871
M. Wt: 424.5 g/mol
InChI Key: QKDXEEKIOJVLOY-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone is a complex organic compound that features a benzothiazole moiety, a dihydropyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an aldehyde or ketone to form the benzothiazole ring . This is followed by a cyclization reaction to form the dihydropyrimidine ring, often using a Biginelli reaction which involves a β-keto ester, an aldehyde, and urea or thiourea under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and dihydropyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-Benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-ylmethanone lies in its combined structural features of benzothiazole and dihydropyrimidine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H20N4OS

Molecular Weight

424.5 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-ylamino)-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl]-phenylmethanone

InChI

InChI=1S/C25H20N4OS/c1-16-21(23(30)18-12-6-3-7-13-18)22(17-10-4-2-5-11-17)28-24(26-16)29-25-27-19-14-8-9-15-20(19)31-25/h2-15,22H,1H3,(H2,26,27,28,29)

InChI Key

QKDXEEKIOJVLOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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